molecular formula C20H21N3S B4090028 4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B4090028
M. Wt: 335.5 g/mol
InChI Key: YTQNVEORWAVBBW-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a dimethylamino group and a thione moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 2-aminobenzylamine.

    Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the quinazoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.

Medicine

In medicine, compounds related to 4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione are investigated for their therapeutic potential, particularly in the treatment of cancer and neurological disorders. Their ability to modulate specific biological pathways is of significant interest.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione exerts its effects involves interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)phenyl]-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
  • 4-[4-(Dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-one

Uniqueness

Compared to similar compounds, 4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where thione functionality is required.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c1-23(2)15-10-7-14(8-11-15)18-17-12-9-13-5-3-4-6-16(13)19(17)22-20(24)21-18/h3-8,10-11,18H,9,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQNVEORWAVBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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